(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
The compound (7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of functional groups through various organic reactions such as hydroxylation, methoxylation, and amination. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification methods such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups results in the formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of amino and hydroxyl groups suggests it could interact with biological molecules, potentially leading to applications in drug discovery and development.
Medicine
In medicine, the compound’s unique structure may be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its tetracene backbone and functional groups may impart desirable properties such as fluorescence or conductivity, making it suitable for use in electronic devices or sensors.
Mechanism of Action
The mechanism of action of (7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing their activity. Pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracene derivatives with varying functional groups. Examples are:
- (7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H29NO11 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15-,17+,22+,27?/m1/s1 |
InChI Key |
AOJJSUZBOXZQNB-CYXUJXMPSA-N |
Isomeric SMILES |
CC1[C@@H](C(C[C@@H](O1)O[C@@H]2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
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